(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217605-68-9
VCID: VC2650031
InChI: InChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1
SMILES: C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl
Molecular Formula: C12H15ClFNO2
Molecular Weight: 259.7 g/mol

(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1217605-68-9

Cat. No.: VC2650031

Molecular Formula: C12H15ClFNO2

Molecular Weight: 259.7 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride - 1217605-68-9

Specification

CAS No. 1217605-68-9
Molecular Formula C12H15ClFNO2
Molecular Weight 259.7 g/mol
IUPAC Name (2S)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1
Standard InChI Key OVAOHJJHEPEUGP-YDALLXLXSA-N
Isomeric SMILES C1C[C@](NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl
SMILES C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl
Canonical SMILES C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl

Introduction

Chemical Identity and Structural Properties

(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is characterized by the following key identifiers and properties:

PropertyValue
CAS Number1217605-68-9
Molecular FormulaC₁₂H₁₅ClFNO₂
Molecular Weight259.7 g/mol
IUPAC Name(2S)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Standard InChIInChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1
Standard InChIKeyOVAOHJJHEPEUGP-YDALLXLXSA-N
Isomeric SMILESC1CC@(CC2=CC(=CC=C2)F)C(=O)O.Cl

The compound contains a pyrrolidine core with a carboxylic acid group and a 3-fluorobenzyl substituent, with the hydrochloride counterion enhancing its solubility properties. The stereochemistry at the 2-position of the pyrrolidine ring is crucial, as the S-enantiomer configuration is specifically defined in this compound.

Structural Characteristics

The structural features of (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride include:

  • A five-membered pyrrolidine ring with nitrogen at position 1

  • A carboxylic acid group at the 2-position of the pyrrolidine ring

  • A 3-fluorobenzyl substituent also at the 2-position

  • S-configuration at the chiral carbon (position 2 of the pyrrolidine)

  • A hydrochloride salt form that modifies the physicochemical properties

Comparative Analysis with Structural Analogs

To better understand the significance of (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, it is informative to compare it with structurally related compounds:

CompoundCAS NumberMolecular FormulaKey Structural Difference
(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride1217605-68-9C₁₂H₁₅ClFNO₂Reference compound
(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride1217651-48-3C₁₂H₁₅ClFNO₂Fluorine at position 2 on benzyl group
(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride1049733-29-0C₁₂H₁₅ClFNO₂Benzyl at position 4 of pyrrolidine; fluorine at position 2 on benzyl
(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride1373512-33-4C₁₂H₁₅ClFNO₂Benzyl at position 4 of pyrrolidine
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride1217652-16-8C₁₃H₁₅ClF₃NO₂Trifluoromethyl group instead of fluorine

The position of the fluorine atom on the benzyl group and the substitution position on the pyrrolidine ring significantly influence the chemical and potentially the biological properties of these compounds .

Biological Activity and Applications

Structure-Activity Relationships

The specific positioning of the fluorine atom at the meta position (3-position) of the benzyl group may confer unique properties:

  • Metabolic Stability: Fluorine substitution can block metabolic degradation at vulnerable positions.

  • Lipophilicity: The fluorine atom modifies the compound's lipophilicity, potentially affecting membrane permeability.

  • Electronic Effects: The electron-withdrawing nature of fluorine influences the electronic distribution within the molecule, potentially affecting binding interactions with biological targets .

Physical and Spectroscopic Properties

Physical State and Solubility

(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically exists as a crystalline solid. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form, which is advantageous for pharmaceutical formulations and biological testing.

Safety ParameterInformation
Hazard StatementsH302, H315, H319, H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP261, P280, P305+P351+P338 (Avoid breathing dust/fumes; Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water)
Storage ConditionsStore in tightly closed containers in a cool, dry place
Handling RecommendationsUse in well-ventilated areas with appropriate personal protective equipment

These safety guidelines are based on information from structurally similar compounds and should be considered when handling (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride .

Research Applications and Future Directions

Current Research Applications

(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride and related compounds have several research applications:

  • Medicinal Chemistry: As building blocks for the synthesis of biologically active compounds.

  • Structure-Activity Relationship Studies: To investigate the effect of fluorine position on biological activity.

  • Asymmetric Synthesis: As chiral auxiliaries or catalysts in stereoselective reactions.

  • Pharmacological Probes: To study specific biological pathways and targets .

Future Research Directions

Potential areas for future investigation include:

  • Comprehensive Biological Screening: Systematic evaluation of the compound's activity against various biological targets.

  • Optimization of Synthetic Routes: Development of more efficient and scalable synthetic approaches.

  • Derivative Development: Synthesis of analogs with modified substituents to enhance specific properties.

  • Drug Delivery Applications: Exploration of the compound's utility in formulation development and drug delivery systems.

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